molecular formula C45H72O17 B1672132 Gracillin CAS No. 19083-00-2

Gracillin

Cat. No.: B1672132
CAS No.: 19083-00-2
M. Wt: 885.0 g/mol
InChI Key: YQEMAEKYNNOCBY-IEMDQPGHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery Chronology

The discovery and characterization of this compound represents a significant milestone in natural product chemistry, with its identification spanning several decades of systematic phytochemical research. The compound was first isolated and identified from Dioscorea nipponica Makino, establishing its presence within the extensive family of steroidal saponins found in traditional medicinal plants. This initial discovery marked the beginning of a comprehensive understanding of this compound's distribution across various plant species and its potential therapeutic applications.

The chronological development of this compound research gained substantial momentum in the early twenty-first century, when researchers began systematic screening of large chemical libraries consisting of natural products with diverse chemical entities. This approach led to the identification of this compound as a mitochondria-targeting compound with significant biological activity. The compound was subsequently isolated from Reineckia carnea for the first time, expanding the known plant sources and contributing to a more comprehensive understanding of its natural occurrence.

A pivotal moment in this compound research occurred with the establishment of standardized analytical methods for its quantification and characterization. The development of high-performance liquid chromatography hyphenated to mass spectrometry methods enabled precise quantitative determination of this compound concentrations, facilitating more accurate pharmacokinetic studies and biological assessments. These analytical advances provided the foundation for subsequent research investigating this compound's mechanisms of action and biological properties.

The progression of this compound research demonstrates the evolution from traditional ethnobotanical knowledge to modern molecular-level understanding. Plants containing this compound, particularly Reineckia carnea, have been traditionally used in Chinese medicine for treating respiratory conditions, including cough and pneumonia. This traditional usage provided the initial impetus for scientific investigation, leading to the systematic isolation and characterization of this compound as one of the primary bioactive constituents.

Chemical Taxonomy and Classification Framework

This compound belongs to the extensive class of steroidal saponins, representing a complex glycosidic compound characterized by its distinctive structural features and chemical properties. The compound exhibits the systematic chemical name beta-D-Glucopyranoside, (3beta,25R)-spirost-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(beta-D-glucopyranosyl-(1-3))-, with the Chemical Abstracts Service registry number 19083-00-2. This comprehensive nomenclature reflects the intricate glycosidic linkages and stereochemical configurations that define this compound's molecular architecture.

The structural classification of this compound places it within the broader category of spirostane-type steroidal saponins, specifically characterized by the presence of a spiroketal ring system at carbon twenty-two of the steroid backbone. The aglycone portion of this compound is diosgenin, a well-characterized sapogenin that serves as the structural foundation for numerous biologically active compounds. The glycone portion consists of a trisaccharide chain comprising rhamnose, glucose, and glucose units arranged in specific glycosidic linkages that contribute to the compound's unique biological properties.

Chemical Property Value
Molecular Formula Carbon forty-five Hydrogen seventy-two Oxygen seventeen
Molecular Weight 885.06 grams per mole
Chemical Abstracts Service Number 19083-00-2
Chemical Class Steroidal Saponin
Subclass Spirostane-type
Aglycone Diosgenin
Sugar Components Rhamnose, Glucose (×2)

The stereochemical configuration of this compound involves multiple chiral centers throughout both the steroid backbone and the attached sugar moieties. The compound exists as a single stereoisomer with defined configurations at each asymmetric carbon, contributing to its specific biological activity and molecular recognition properties. The spiroketal ring system exhibits the characteristic (25R)-configuration, which is crucial for the compound's structural integrity and biological function.

From a taxonomic perspective, this compound represents a member of the diosgenyl saponin family, distinguished by its specific glycosylation pattern. The trisaccharide side chain consists of alpha-L-rhamnopyranosyl-(1→2)-[beta-D-glucopyranosyl-(1→3)]-beta-D-glucopyranoside, creating a branched carbohydrate structure that significantly influences the compound's solubility, stability, and biological activity. This particular glycosylation pattern differentiates this compound from other related saponins such as dioscin, trillin, and other diosgenyl derivatives within the same chemical family.

Academic Research Significance and Knowledge Gaps

The academic significance of this compound research extends across multiple disciplines, encompassing natural product chemistry, cellular biology, and therapeutic development. Contemporary research has established this compound as a unique mitochondria-targeting compound that disrupts complex two function by abrogating succinate dehydrogenase activity without affecting the succinate:ubiquinone reductase component. This selective mechanism of action distinguishes this compound from other mitochondrial inhibitors and provides valuable insights into cellular bioenergetics and metabolic regulation.

Research investigations have revealed this compound's broad-spectrum inhibitory effects on human cancer cell lines, including those carrying acquired resistance to conventional chemotherapy or epidermal growth factor receptor-targeting drugs. The compound demonstrates its activity through multiple cellular pathways, including the induction of apoptosis via mitochondrial membrane potential disruption, reactive oxygen species generation, and modulation of key regulatory proteins. These findings have positioned this compound as a valuable research tool for understanding cancer cell metabolism and developing new therapeutic strategies.

Research Area Key Findings Research Gap
Mitochondrial Function Complex two targeting mechanism Limited understanding of selectivity factors
Cancer Cell Biology Broad-spectrum anticancer activity Resistance mechanisms not fully characterized
Cellular Bioenergetics Inhibition of adenosine triphosphate synthesis Integration with other metabolic pathways unclear
Signal Transduction Signal transducer and activator of transcription three pathway inhibition Upstream regulatory mechanisms unknown
Autophagy Regulation mechanistic target of rapamycin pathway modulation Cross-talk with other autophagy regulators

Despite significant advances in understanding this compound's biological activities, several critical knowledge gaps remain that limit its full therapeutic potential. The molecular basis for this compound's selectivity toward complex two of the electron transport chain requires further investigation, particularly regarding the specific binding sites and conformational changes induced by compound interaction. Additionally, the relationship between this compound's structural features and its biological activity remains incompletely understood, limiting rational drug design approaches based on this natural product scaffold.

Current research has identified this compound's effects on various cellular pathways, including phosphatidylinositol 3-kinase/protein kinase B signaling, mechanistic target of rapamycin regulation, and signal transducer and activator of transcription three modulation. However, the integrated understanding of how these pathways interact and contribute to this compound's overall biological effects remains limited. This knowledge gap represents a significant opportunity for future research to develop comprehensive models of this compound's mechanism of action and potential therapeutic applications.

The pharmacokinetic properties of this compound present another area requiring extensive investigation. While analytical methods for quantification have been established, comprehensive absorption, distribution, metabolism, and excretion studies remain limited. Understanding these pharmacokinetic parameters is essential for translating laboratory findings into practical applications and optimizing compound delivery for specific therapeutic targets.

Properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H72O17/c1-19-8-13-45(55-18-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-42-39(61-40-36(53)34(51)31(48)21(3)56-40)38(33(50)29(17-47)59-42)60-41-37(54)35(52)32(49)28(16-46)58-41/h6,19-21,23-42,46-54H,7-18H2,1-5H3/t19-,20+,21+,23+,24-,25+,26+,27+,28-,29-,30+,31+,32-,33-,34-,35+,36-,37-,38+,39-,40+,41+,42-,43+,44+,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEMAEKYNNOCBY-IEMDQPGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H72O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301031114
Record name Gracillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

885.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19083-00-2
Record name Gracillin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19083-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gracillin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019083002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gracillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: Gracillin can be synthesized through the extraction of its natural sources. The process typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from its natural sources. The process is optimized to ensure high yield and purity. Advanced chromatographic techniques such as high-performance liquid chromatography (HPLC) are employed to achieve this .

Chemical Reactions Analysis

Types of Reactions: Gracillin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives with modified biological activities .

Scientific Research Applications

Anticancer Properties

Gracillin has been extensively studied for its effectiveness against various types of cancer, particularly non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).

Non-Small Cell Lung Cancer (NSCLC)

Research indicates that this compound exhibits potent anti-NSCLC activity by inducing autophagy and inhibiting the mTOR signaling pathway. In vitro studies demonstrated that this compound treatment significantly reduced cell viability in A549 cells (a human lung adenocarcinoma cell line) and promoted apoptosis through mitochondrial pathways. The compound was shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to increased apoptosis rates in treated cells .

Colorectal Cancer (CRC)

This compound has also shown promising results against colorectal cancer. Studies using human CRC cell lines (HCT116, RKO) revealed that this compound significantly inhibited cell proliferation and migration while promoting apoptosis. The underlying mechanism appears to involve the inhibition of the STAT3 signaling pathway, which is crucial for tumor progression .

Other Therapeutic Applications

Beyond its anticancer properties, this compound exhibits potential applications in treating inflammatory conditions and skin disorders.

Anti-Atopic Properties

In studies focused on allergic responses, this compound demonstrated significant anti-atopic effects by inhibiting IL-4 expression and mast cell degranulation in vitro. Animal models showed that topical application of this compound improved symptoms of atopic dermatitis, including reduced skin thickness and inflammation .

Gastric Cancer

This compound has also been investigated for its effects on gastric cancer cells. It was found to inhibit cell proliferation through the PI3K/AKT signaling pathway while promoting apoptosis via mitochondrial mechanisms .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound's applications:

Study FocusCancer TypeKey FindingsMechanism of Action
NSCLCA549 CellsInduces apoptosis; inhibits mTOR pathwayAutophagy induction; mitochondrial regulation
Colorectal CancerHCT116, RKOInhibits proliferation and migrationSTAT3 pathway inhibition; apoptosis induction
Atopic DermatitisSKH-1 MiceReduces skin lesions and inflammationIL-4 inhibition; mast cell stabilization
Gastric CancerBGC-823 CellsSuppresses proliferation; induces apoptosisPI3K/AKT pathway inhibition; mitochondrial effects

Comparison with Similar Compounds

Structural and Functional Analogues

Dioscin

  • Source : Found in Dioscorea species.
  • Mechanism : Antifungal and antitumor effects via apoptosis induction .

Diosgenin (Aglycone of Gracillin)

  • Source : Aglycone form of this compound, lacking glycoside moiety.
  • Mechanism : Weak ATP suppression and AMPK activation compared to this compound. The glycoside group in this compound enhances its potency by improving target binding .

Perifosine (Alkylphospholipid)

  • Mechanism : Membrane disruption and signal transduction inhibition.
  • Toxicity: Higher systemic toxicity than this compound due to non-selective detergent effects .
Pharmacological Efficacy
Compound Primary Targets IC50/EC50 (μM) Key Findings
This compound PGK1, mitochondrial complex II 2.54 (A549) Dual inhibition of glycolysis/OXPHOS; minimal toxicity
Timosaponin STAT3, Bcl-2 5.2 (HL-60) Limited bioenergetic disruption; higher doses required for apoptosis
Rotundic Acid Apoptosis, oxidative stress 10.3 (HepG2) No mitochondrial targeting; lower antitumor specificity
  • Glycolysis Inhibition : this compound reduces ATP production by 80% in MDA-MB-231 cells, outperforming diosgenin (40% reduction) .
  • In Vivo Efficacy: this compound (1–8 mg/kg) suppresses tumor growth in patient-derived xenografts without weight loss, unlike perifosine, which causes hepatotoxicity .
Toxicity Profile
  • This compound: No significant body weight changes or organ damage in mice; LD₅₀ = 1.64 mg/kg in grass carp .
  • Dioscin: Limited toxicity data; reported hepatotoxicity at high doses in preclinical models .
  • 3-Bromopyruvate: Severe metabolic acidosis in normal cells due to non-selective monocarboxylate transporter targeting .
Pharmacokinetics
  • Oral Bioavailability: this compound has low oral absorption, necessitating intravenous delivery .
  • Metabolism : Utilizes organic anion transporters (OATPs) and breast cancer resistance protein (BCRP) for selective uptake in cancer cells .

Biological Activity

Gracillin, a natural compound classified as a steroidal saponin, has garnered attention for its diverse biological activities, particularly its potent antitumor properties. Extracted from various plant sources, including Reineckia carnea and Paris polyphylla, this compound exhibits significant antiproliferative effects against multiple cancer cell lines. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

This compound's antitumor activity is primarily attributed to its ability to target mitochondrial function in cancer cells. Research indicates that this compound disrupts mitochondrial bioenergetics by:

  • Suppressing ATP Synthesis : this compound inhibits ATP production by affecting the mitochondrial respiratory chain, particularly Complex II (CII) .
  • Inducing Reactive Oxygen Species (ROS) Production : The compound increases ROS levels, which can lead to oxidative stress and subsequent apoptosis in cancer cells .
  • Regulating Apoptotic Pathways : this compound promotes apoptosis through the mitochondrial pathway by modulating key proteins such as Bax, Bcl-2, and caspases .

Table 1: Summary of this compound's Mechanisms

MechanismDescription
ATP SuppressionInhibits ATP synthesis via Complex II disruption
ROS ProductionIncreases oxidative stress leading to apoptosis
Apoptosis InductionModulates apoptotic proteins (Bax, Bcl-2, caspases)

Antitumor Effects

This compound has shown broad-spectrum antitumor activity across various cancer types. Notably:

  • Non-Small Cell Lung Cancer (NSCLC) : this compound demonstrated significant antiproliferative effects on A549 cells and inhibited tumor growth in xenograft models. The compound induced autophagy and inhibited the mTOR signaling pathway, enhancing its anticancer efficacy .
  • Melanoma : In vivo studies indicated that this compound effectively suppressed B16F10 melanoma tumor growth through mechanisms involving DNA damage response pathways .

Case Studies

  • Study on A549 Cells : this compound was found to induce apoptosis in A549 lung cancer cells by altering mitochondrial membrane potential and increasing intracellular calcium levels. The study confirmed that this compound treatment led to an increase in cleaved caspase-3 and cytochrome C release, indicating activation of the apoptotic cascade .
  • Xenograft Model for NSCLC : In athymic nude mice bearing A549 tumors, this compound administration resulted in significant tumor size reduction with minimal toxicity observed in surrounding healthy tissues .

Table 2: Efficacy of this compound in Various Cancer Models

Cancer TypeCell Line / ModelKey Findings
Non-Small Cell Lung CancerA549Induces apoptosis; inhibits mTOR signaling
MelanomaB16F10Suppresses tumor growth; activates DNA damage response
Osteosarcoma143BPromotes apoptosis; inhibits migration and invasion

Q & A

Q. What are the primary anticancer mechanisms of gracillin, and how are they validated experimentally?

this compound exerts anticancer effects through multiple mechanisms:

  • Apoptosis induction : Upregulation of pro-apoptotic Bax, downregulation of Bcl-2, and caspase activation in A549 lung cancer cells (IC50 = 2.54 μM) .
  • Autophagy activation : Increased LC3-II/LC3-I ratio, Beclin-1 upregulation, and p62 degradation via mTOR pathway inhibition in NSCLC models .
  • Glycolysis inhibition : Suppression of phosphoglycerate kinase (PGK1) activity, validated via LC/MS metabolomics and enzymatic assays . Methodology: Use Western blotting for apoptotic/autophagy markers, LC3-GFP transfection for autophagosome visualization, and Seahorse assays for glycolytic flux analysis.

Q. What experimental models are most suitable for studying this compound's pharmacokinetics and bioavailability?

Key findings include:

  • Low oral bioavailability : Due to poor solubility in aqueous media (solubility ≥174.4 mg/mL in DMSO) .
  • In vivo efficacy : Tumor growth inhibition in xenograft models (e.g., colorectal cancer) at 10 mg/kg doses . Methodology: Pharmacokinetic studies in rodents using HPLC-MS for plasma concentration profiling; solubility assays in polar/nonpolar solvents.

Q. How does this compound’s cytotoxicity vary across cancer types, and what factors influence this variability?

this compound shows cell-type-dependent IC50 values:

  • Colorectal cancer : HCT116 (IC50 = 5.47 μM), SW480 (2.67 μM) .
  • Gastric cancer : BGC823 (proliferation inhibition via TIPE2-mediated G2/M arrest) . Variability is linked to differential expression of targets like STAT3, PGK1, or TIPE2. Methodology: Dose-response curves (MTT assays) across 48–72 hr treatments; RNAi to validate target roles .

Q. What are the key biomarkers to monitor this compound’s bioactivity in vitro?

  • Apoptosis : Caspase-3 cleavage, Bax/Bcl-2 ratio .
  • Autophagy : LC3-II/LC3-I ratio, Beclin-1, and p62 levels .
  • Glycolysis : Phosphoenolpyruvate, pyruvate, and ATP levels . Methodology: Flow cytometry (Annexin V/PI staining), qPCR for gene expression, and metabolomic profiling .

Q. How does this compound’s structure influence its bioactivity?

this compound (C45H72O17) is a triterpenoid steroidal saponin with a sugar moiety critical for membrane interaction. Modifications to its aglycone region reduce potency . Methodology: Structure-activity relationship (SAR) studies using synthetic analogs and molecular docking (e.g., SwissDock for PGK1 binding) .

Advanced Research Questions

Q. How can conflicting data on this compound’s dual roles in autophagy (pro-survival vs. pro-death) be resolved?

Autophagy outcomes depend on:

  • Dose and duration : Low doses (<1 μM) induce cytoprotective autophagy; higher doses (>2 μM) trigger lethal autophagy via mTOR/Beclin-1 axis .
  • Cell context : TIPE2 expression modulates CDK1/cyclin B1 dynamics in gastric cancer . Methodology: Time-course experiments with autophagy inhibitors (3-MA, chloroquine) and CRISPR-edited cell lines (e.g., WIPI1 knockouts) .

Q. What experimental designs are recommended to study this compound’s synergy with existing therapies?

  • Chemotherapy synergy : Combine with 5-FU in colorectal cancer models; assess via Chou-Talalay combination index .
  • Radiosensitization : Evaluate ROS amplification in A549 cells post-irradiation . Methodology: Isobologram analysis, transcriptomic profiling (RNA-seq) to identify synergistic pathways.

Q. How can molecular docking improve target identification for this compound?

  • PGK1 inhibition : SwissDock analysis revealed stable binding (full fitness score = -1,234.5) to PGK1’s active site, validated via enzymatic assays (IC50 = 1.8 μM) .
  • STAT3 interaction : Docking predicts this compound binding to STAT3’s SH2 domain, blocking IL-6-induced phosphorylation . Methodology: Use AutoDock Vina or GROMACS for dynamics simulations; validate with SPR or ITC binding assays.

Q. What strategies address this compound’s toxicity limitations in preclinical studies?

  • Acute toxicity : LD50 = 1.64 mg/kg in fish models; mitigate via nanoformulation (e.g., liposomes) .
  • Off-target effects : RNA-seq to identify non-cancer pathways affected (e.g., hepatic CYP450 enzymes). Methodology: Toxicity screening in zebrafish/rodent models; PEGylation to enhance solubility .

Q. How can contradictory results on this compound’s STAT3 inhibition be reconciled across studies?

Discrepancies arise from:

  • Cell-specific STAT3 isoforms : Dominant-negative vs. hyperactive variants in CRC vs. NSCLC .
  • Crosstalk with PI3K/Akt : this compound’s PI3K inhibition masks STAT3 effects in some models .
    Methodology: Isoform-specific siRNA knockdown; phospho-STAT3/IL-6 ELISA assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.